1-Azido-1-desoxi-beta-D-galactopiranósido tetraacetato

Descripción general

Descripción

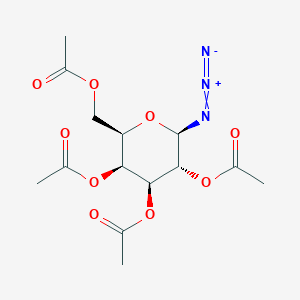

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a derivative of galactopyranose, characterized by the presence of an azido group at the anomeric position and acetyl groups at the hydroxyl positions. This compound is known for its applications in click chemistry and its utility in various biochemical and synthetic processes .

Aplicaciones Científicas De Investigación

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate has several applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Employed in labeling and tracking biomolecules due to its bioorthogonal nature.

Industry: Utilized in the production of specialized polymers and materials.

Mecanismo De Acción

Target of Action

It is known that azides are often used in click chemistry, a powerful tool for bioconjugation, implying that the compound could potentially target a wide range of biomolecules .

Mode of Action

The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules, allowing the compound to bind to its targets. Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the efficiency of the CuAAC reaction it undergoes could be influenced by the concentration of copper ions in the environment .

Análisis Bioquímico

Biochemical Properties

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate interacts with a variety of enzymes, proteins, and other biomolecules. Its Azide group allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool for creating complex molecular architectures .

Cellular Effects

The effects of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate on cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a click chemistry reagent, it can be used to modify biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role in click chemistry reactions, it is likely that its effects would be dependent on the stability of the resulting triazole products .

Metabolic Pathways

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is involved in click chemistry reactions, which are not traditional metabolic pathways. These reactions can be used to modify biomolecules, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate would likely depend on the biomolecules it is attached to via click chemistry reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves the following steps:

Starting Material: The synthesis begins with beta-D-galactopyranose.

Acetylation: The hydroxyl groups of beta-D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form tetraacetate.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate undergoes several types of chemical reactions:

Click Chemistry: This compound is highly suitable for click chemistry reactions, particularly azide-alkyne cycloaddition.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Substitution Reactions: Various nucleophiles can be used to replace the azido group, often requiring mild to moderate reaction conditions.

Major Products:

Click Chemistry: The major product is a triazole derivative.

Substitution Reactions: Depending on the nucleophile used, the products can vary widely, including amines, amides, and other functionalized derivatives.

Comparación Con Compuestos Similares

- 1-Azido-1-deoxy-beta-D-glucopyranoside tetraacetate

- 6-Azido-6-deoxy-D-galactose

- 6-Azido-6-deoxy-D-glucose

Uniqueness: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its tetraacetate form enhances solubility and stability, making it more versatile in various applications compared to its analogs .

Actividad Biológica

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate (commonly referred to as 1-Az-GalNAc tetraacetate) is a derivative of galactose characterized by the presence of an azido group (-N3) and four acetyl protecting groups. This compound has garnered attention in biochemical research, particularly for its applications in glycosylation reactions and bioconjugation processes. Its unique structural features enable it to participate in various chemical transformations, making it a valuable tool in the study of carbohydrate biology.

- Empirical Formula : C14H19N3O9

- Molecular Weight : 373.32 g/mol

The azido group allows for specific reactivity, particularly in "click chemistry," where it can form stable triazole linkages with alkynes, facilitating the synthesis of complex glycoconjugates.

Biological Applications

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is primarily utilized in research settings for the following purposes:

- Glycoprotein Synthesis : It serves as a building block for the synthesis of glycoproteins and other glycoconjugates, which are crucial for studying glycan-protein interactions.

- Lectin Binding Studies : This compound is involved in interaction studies with lectins, proteins that specifically bind carbohydrates. Its ability to mimic natural sugars makes it an effective probe for understanding carbohydrate recognition processes.

While 1-Az-GalNAc tetraacetate does not exhibit a specific biological mechanism of action on its own, it plays a significant role in facilitating biochemical reactions through its azido group. This functionality allows researchers to create customized molecular probes that can target specific biological processes related to galactose recognition.

Case Study 1: Glycan Arrays and Multivalency

A systematic study demonstrated the use of metal complexes as scaffolds for forming glycan arrays using 1-Az-GalNAc tetraacetate. The study explored how multivalency enhances binding strength with lectins, comparing galactose-substituted complexes with glucose analogs. The results indicated that multivalent glycan probes exhibited increased binding affinity due to cooperative interactions among multiple binding sites on lectins .

Case Study 2: Click Chemistry Applications

In another research project, 1-Az-GalNAc tetraacetate was utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This approach successfully linked two acetyl-protected glycan units to a central bipyridyl unit via triazole spacers, achieving yields around 70%. Such methodologies underscore the versatility of this compound in synthesizing complex carbohydrate structures .

Comparative Analysis

The following table compares 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-Azido-2-deoxy-alpha-D-glucopyranoside | Azido group on glucopyranose | Different anomeric configuration (alpha vs beta) |

| 2-Azido-2-deoxy-beta-D-glucose | Azido group on glucose | Focused on glucose metabolism studies |

| 4-Azido-4-deoxy-beta-D-galactopyranoside | Azido group at the 4-position of galactose | Different reactivity patterns |

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240175 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-26-2 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.